6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane
Description
6-Phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a bicyclic core (azaspiro[3.3]heptane) fused with a phenyl group at position 6 and a thiazole-carbonyl substituent at position 2. The azaspiro[3.3]heptane scaffold is characterized by two fused three-membered rings (one nitrogen-containing azetidine and one carbocyclic ring), conferring rigidity and stereochemical complexity.
Properties
IUPAC Name |
(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-15(14-8-20-11-17-14)18-9-16(10-18)6-13(7-16)12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJOYINYJSIJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)C3=CSC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The spirocyclic structure can be introduced through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive thiazole moiety.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
Azaspiro[3.3]heptane Derivatives
- 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane (CAS 1708160-24-0): This compound replaces the thiazole-carbonyl group with a 4-chlorobenzyl ether. However, the absence of the thiazole heterocycle may reduce interactions with enzymes or receptors requiring aromatic stacking .
- Ethyl 6-{4-[3-(4-Methyl-1,2-thiazol-5-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.3]heptane-2-carboxylate :
This patented derivative incorporates a piperazine-linked pyridine-thiazole moiety. The extended conjugation and basic piperazine nitrogen may enhance solubility and target binding compared to the simpler thiazole-carbonyl substituent in the target compound .
Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives
- 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives: These compounds exhibit anticonvulsant activity in preclinical models. However, the diazadione motif introduces polarity, which may limit CNS penetration compared to the lipophilic thiazole-carbonyl group in the target compound .
- 2-Azaspiro[4.4]nonane Derivatives: Reported for anticonvulsant effects, these compounds lack the fused three-membered carbocycle, reducing steric hindrance. The absence of a thiazole substituent suggests divergent pharmacological profiles .
Functional Comparison
Pharmacological Potential
- Antimicrobial Activity : The spiro[3.3]heptane core in 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (a TBI-223 intermediate) demonstrates utility in tuberculosis treatment. The thiazole-carbonyl group in the target compound could similarly engage bacterial targets via hydrogen bonding or metal coordination .
- CNS Activity: Spirocyclic compounds like 2-azaspiro[4.4]nonane derivatives show anticonvulsant effects. The phenyl-thiazole combination in the target compound may enhance selectivity for neurotransmitter receptors (e.g., GABAA) due to increased aromatic interactions .
Data Tables
Table 1: Structural and Functional Comparison of Azaspiro Compounds
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